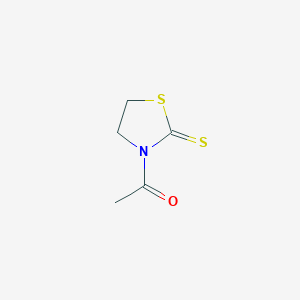
4-Cyano-2'-nitrobiphenyl
概要
説明
“4-Cyano-2’-nitrobiphenyl”, also known as “2’-nitro-4-cyanobiphenyl” or “2’-CNB”, is a crystalline organic compound with the molecular formula C13H8N2O2. It is a solid substance and is used in various fields such as medical research, environmental research, and industrial research.
Synthesis Analysis
The synthesis of “4-Cyano-2’-nitrobiphenyl” involves several stages. The first stage involves the treatment of ortho-nitrobenzoic acid with potassium carbonate in various solvents at 120°C for 0.5 hours. The second stage involves the reaction of 4-Cyanochlorobenzene with 1,10-Phenanthroline and copper (I) iodide in various solvents at 160°C for 24 hours .
Chemical Reactions Analysis
“4-Cyano-2’-nitrobiphenyl” can undergo various chemical reactions. For instance, it can participate in cyanoacetylation reactions with amines to form biologically active novel heterocyclic moieties . Additionally, it can undergo a nickel-catalyzed, high atom- and step-economical reaction with cyanohydrins and aldehydes or ketones via an unprecedented “cyano-borrowing reaction” .
Physical And Chemical Properties Analysis
“4-Cyano-2’-nitrobiphenyl” is a solid substance with a molecular weight of 224.22 g/mol. It has a melting point range of 146.0 to 149.0 °C . It is slightly soluble in tetrahydrofuran .
科学的研究の応用
Crystal Structure Analysis
4-Cyano-2'-nitrobiphenyl and its derivatives are studied for their crystal structures, which is crucial in understanding their chemical behavior and potential applications. For example, the crystal structure of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile, a polysubstituted benzene related to 4-Cyano-2'-nitrobiphenyl, has been analyzed. This molecule consists of two phenyl moieties, methyl groups, a cyano group, an amino group, and a nitro group, providing insights into the spatial arrangement and potential reactivity of such compounds (Zhang, 2013).
Nonlinear Optics and Molecular Complexation
Research into the nonlinear optical properties of molecular complexes involving 4-Cyano-2'-nitrobiphenyl derivatives has been conducted. These studies focus on the design of new materials that exhibit quadratic nonlinear optical behavior, important for applications in photonics and telecommunications. For instance, molecular complexes formed between 4-hydroxy-4'-nitrobiphenyl/stilbene and 4-substituted pyridine-1-oxide have been explored for their second harmonic generation (SHG) activity (Muthuraman et al., 2001).
Nanofabrication and Monolayer Modification
4-Cyano-2'-nitrobiphenyl derivatives are used in nanotechnology, particularly in the modification of self-assembled monolayers (SAMs) for nanofabrication. For example, SAMs of 4'-cyanobiphenyl-4-thiol on gold surfaces have been modified through electron irradiation, leading to cross-linking and the creation of active amine moieties. This process has applications in chemical lithography and the fabrication of molecule-thin membranes (Meyerbröker & Zharnikov, 2012).
Synthesis of Functionalized Compounds
The compound is used as a precursor for synthesizing various functionalized organic compounds. For instance, 1-Nitro- and 1-cyano-cyclopropyl ketones, prepared from cyclopropanation reactions, have been used for the synthesis of 4-nitro- and 4-cyano-dihydropyrroles. These syntheses have implications in creating densely functionalized pyrroles, which are important in pharmaceutical and material science research (Wurz & Charette, 2005).
Liquid Crystal Research
4-Cyano-2'-nitrobiphenyl derivatives are significant in the study of liquid crystals. For example, the elastic, dielectric, and optical constants of 4'-n-Pentyl-4-cyanobiphenyl, a related compound, have been extensively studied. Such research is vital for developing new liquid crystal displays and other optical devices (Bogi & Faetti, 2001).
Safety and Hazards
“4-Cyano-2’-nitrobiphenyl” is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Therefore, it is recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing dust/fume/gas/mist/vapors/spray when handling this compound .
特性
IUPAC Name |
4-(2-nitrophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15(16)17/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUDBRIMDISCJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474414 | |
| Record name | 4-Cyano-2'-nitrobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-2'-nitrobiphenyl | |
CAS RN |
75898-34-9 | |
| Record name | 4-Cyano-2'-nitrobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyano-2'-nitrodiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-(1,3-Dioxolan-2-yl)ethyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1589741.png)
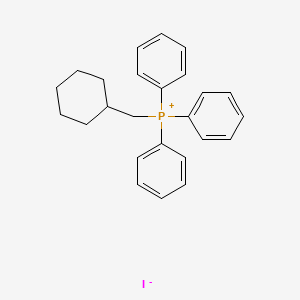
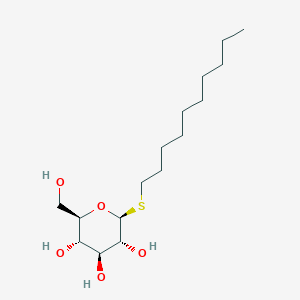
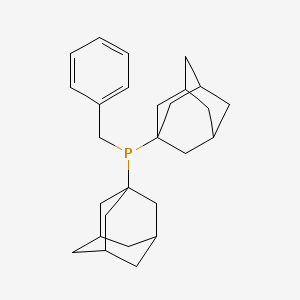

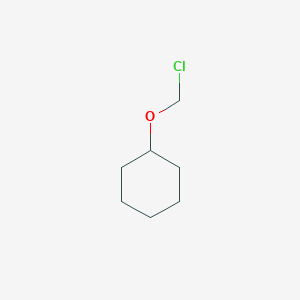
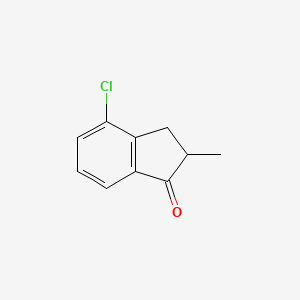
 (tricyclohexylphosphine)ruthenium(II)](/img/structure/B1589754.png)
![4-Chloro-3-(5-methyl-3-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)benzo[e][1,2,4]triazin-7-yl)phenol](/img/structure/B1589755.png)


